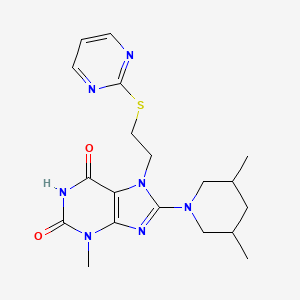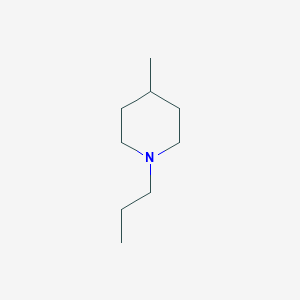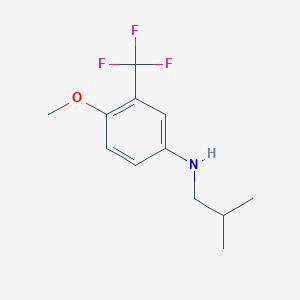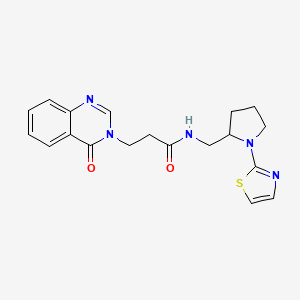
(Z)-(6-acétoxy-2-(2-fluorobenzylidène)-3-oxo-2,3-dihydrobenzofuranne-7-yl)méthyl acétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(6-acetoxy-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate is a useful research compound. Its molecular formula is C20H15FO6 and its molecular weight is 370.332. The purity is usually 95%.
BenchChem offers high-quality (Z)-(6-acetoxy-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-(6-acetoxy-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- La distillation réactive (RD) combine réaction et séparation en une seule unité, ce qui la rend avantageuse pour les réactions limitées par l'équilibre et les processus rentables .
- Dans le cas de la production d'acétate de méthyle, la distillation réactive offre des avantages en estérifiant simultanément l'acide acétique et le méthanol tout en séparant le produit. Un catalyseur d'échange d'ions acide fort, tel qu'Amberlyst-15, améliore la vitesse de la réaction d'estérification hétérogène .
- Des paramètres tels que le rapport de reflux (RR), le rapport distillat/alimentation (D/F) et le rapport fond/alimentation (B/F) ont un impact sur la composition du produit. Des études de simulation utilisant des outils tels qu'Aspen Plus optimisent ces variables .
- L'acétate d'éthyle, un solvant et un agent aromatisant important, est généralement produit par estérification de l'acide acétique avec l'éthanol. Le processus implique généralement un réacteur continu à agitation (CSTR) suivi de colonnes de séparation .
Distillation réactive pour la production d'acétate de méthyle
Synthèse d'acétate d'éthyle
Acétate de méthyle de propylène glycol (PGMEA) comme solvant
Propriétés
IUPAC Name |
[(2Z)-6-acetyloxy-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-7-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO6/c1-11(22)25-10-15-17(26-12(2)23)8-7-14-19(24)18(27-20(14)15)9-13-5-3-4-6-16(13)21/h3-9H,10H2,1-2H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOMHLKHXOXGHZ-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC2=C1OC(=CC3=CC=CC=C3F)C2=O)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3F)/C2=O)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2523818.png)
![2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide](/img/structure/B2523821.png)

![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2523823.png)


![2-Chloro-N-[3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl]propanamide](/img/structure/B2523827.png)



![N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2523834.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide](/img/structure/B2523838.png)
